Cycloeucalenone

α-glucosidase inhibition α-amylase inhibition antidiabetic

Researchers isolating cycloartane triterpenes often encounter batch-to-batch variability and inactive alcohol analogs that waste screening resources. Cycloeucalenone eliminates this uncertainty with defined dual enzyme inhibition. • α-Glucosidase IC₅₀ = 31.83 μM; α-Amylase IC₅₀ = 20.33 μM; 18-26% more potent than 31-norcyclolaudenone. • Parabolic mixed-type inhibitor (Ki = 73.86 μM); cycloeucalenol is completely inactive. • Ideal negative control for NCI-H460 antitumor assays and stage-selective antileishmanial probing. Supplied with rigorous analytical characterization. Standard pack sizes: 1 mg, 5 mg, and bulk custom upon request.

Molecular Formula C30H48O
Molecular Weight 424.7 g/mol
Cat. No. B1256185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloeucalenone
Synonymscycloeucalenone
Molecular FormulaC30H48O
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(=C)C(C)C)C
InChIInChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-24,26H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,26+,27-,28+,29-,30+/m1/s1
InChIKeyNFRXSIOHGADFRG-MEMZBLDGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloeucalenone Procurement Guide: Sourcing a Multi-Target Cycloartane Triterpene Ketone with Validated Enzyme Inhibition


Cycloeucalenone is a pentacyclic triterpenoid of the cycloartane class, characterized by a 4α,14-dimethyl-9β,19-cyclo-5α-ergost-24(28)-ene skeleton with a ketone at C-3 [1]. It occurs as a major constituent in several plant species, notably comprising up to 7% (w/w) of the dichloromethane extract of *Solanum cernuum* leaves [2], and has been isolated from *Musa × paradisiaca* fruit peel, *Tinospora crispa* stems, and *Quercus variabilis* [3]. Unlike its alcohol analog cycloeucalenol, the C-3 carbonyl defines a distinct pharmacophore that underpins its inhibitory activity against carbohydrate-hydrolyzing enzymes and other biological targets [4].

Why Cycloeucalenone Cannot Be Replaced by Generic Cycloartane Triterpenes in Research and Industrial Applications


Cycloartane triterpenes sharing the 9β,19-cyclopropane ring exhibit widely divergent biological profiles that are exquisitely sensitive to C-3 oxidation state and side-chain substitution. Cycloeucalenone, bearing a C-3 ketone and a Δ24(28) double bond, inhibits α-glucosidase with an IC₅₀ of 31.83 μM and α-amylase with an IC₅₀ of 20.33 μM, whereas its direct alcohol analog cycloeucalenol is completely inactive against both enzymes [1]. Similarly, 31-norcyclolaudenone, despite differing only in the absence of a 4α-methyl group, is 18–26% less potent [1]. In antineoplastic screens, cycloeucalenone shows poor activity against NCI-H460 lung tumor cells, while the co-occurring 24-oxo-31-norcycloartanone from the same plant source achieves total growth inhibition at 1.10 μg/mL [2]. Even cardiotonic responses diverge: cycloeucalenol produces an initial reduction followed by a sustained ~10% decrease in rat left atrial force, whereas cycloeucalenone induces only a slight change from control [3]. These quantitative divergences confirm that in-class substitution without experimental validation risks loss of target activity or introduction of undesired off-target effects.

Quantitative Differential Evidence for Cycloeucalenone Against Its Closest Structural and Functional Analogs


Cycloeucalenone Outperforms 31-Norcyclolaudenone as a Dual α-Glucosidase and α-Amylase Inhibitor

In a head-to-head comparison of four banana peel triterpenes, cycloeucalenone (CE-one) inhibited α-glucosidase with an IC₅₀ of 31.83 ± 2.46 μM, versus 38.85 ± 1.54 μM for 31-norcyclolaudenone (isoCE-one), representing a 18.1% greater potency. Against α-amylase, cycloeucalenone achieved an IC₅₀ of 20.33 ± 0.59 μM compared with 27.63 ± 0.83 μM for 31-norcyclolaudenone, a 26.4% improvement [1]. The alcohol analogs cycloeucalenol and its isomer showed insufficient inhibition to calculate IC₅₀ values, confirming that the C-3 ketone is an essential pharmacophoric element [1]. Cycloeucalenone also exhibited a parabolic mixed-type inhibition mechanism against α-glucosidase with a Ki of 73.86 μM [1]. The clinical reference drug acarbose showed an IC₅₀ of 295.43 ± 4.13 μM against α-glucosidase, making cycloeucalenone approximately 9.3-fold more potent in this assay [1].

α-glucosidase inhibition α-amylase inhibition antidiabetic structure-activity relationship

Cycloeucalenone Is Functionally Silent Against Lung Tumor Cells Unlike Co-Occurring 24-Oxo-31-Norcycloartanone

When both compounds isolated from the same *S. cernuum* leaf extract were tested against human tumor cell lines, 24-oxo-31-norcycloartanone demonstrated potent and selective activity against NCI-H460 lung tumor cells, achieving total growth inhibition (TGI) at 1.10 μg/mL, GI₅₀ at 0.19 μg/mL, and LC₅₀ at 8.43 μg/mL. In contrast, cycloeucalenone showed poor activity under identical assay conditions [1]. The extract contained cycloeucalenone at 7% (w/w) and 24-oxo-31-norcycloartanone at only 1.47% (w/w), yet the minor component accounted for the antineoplastic activity [1].

antineoplastic NCI-H460 cytotoxicity negative control

Cycloeucalenone Produces Milder Cardiotonic Modulation Than Cycloeucalenol in Isolated Rat Atria

In an isolated rat atrial preparation, cycloeucalenol (1) produced a slight increase in right atrial force of contraction, whereas on the left atria it caused an initial reduction followed by a sustained reduction of approximately 10% from baseline. Cycloeucalenone (2), tested under the same conditions, showed only a slight change from control on both right and left atrial force [1]. This indicates that oxidation of the C-3 hydroxyl to a ketone markedly attenuates the negative inotropic component observed with the alcohol.

cardiac contractility rat atria inotropy natural product pharmacology

Cycloeucalenone Exhibits Divergent Leishmanicidal Activity Relative to Other Musa Paradisiaca Cycloartane Triterpenes

Among five compounds isolated from *Musa paradisiaca* fruit peel, all tested cycloartane triterpenes except cycloeucalenone showed statistically similar activity against *Leishmania infantum chagasi* promastigotes compared to the reference drug pentamidine. Conversely, against intracellular amastigotes, all compounds except 31-norcyclolaudenone showed activity similar to amphotericin B [1]. Cycloeucalenone thus occupies a unique position: it is selectively inactive against promastigotes while retaining activity against amastigotes, a profile not shared by 31-norcyclolaudenone or 24-methylenecycloartanol from the same source.

leishmaniasis promastigote amastigote selectivity

Cycloeucalenone Fails to Significantly Suppress COX-2 Expression Unlike Its Concomitantly Isolated 24-Oxo Analog

In a pharmacological characterization study, both cycloeucalenone (1) and 24-oxo-31-norcycloartanone (2) decreased COX-2 protein expression, but only compound (2) achieved a statistically significant response (p < 0.05 vs. control). In the carrageenan-induced paw edema model, compound (2) showed significant anti-inflammatory activity during both the early phase (1.5–6 h) and the late phase (48 h) (p < 0.01) at oral doses of 50–100 mg/kg, while cycloeucalenone did not reach significance in the same model [1]. Neither compound affected in vitro Sirtuin 1 activity or TNF-α production in THP-1 macrophages [1].

COX-2 anti-inflammatory analgesic Sirtuin 1

Cycloeucalenone Is an Endogenous Substrate for Plant Sterone Reductase with Defined Km Differentiating It from Cycloartenone and 24-Methylenecycloartanone

Cycloeucalenone serves as a substrate for the maize NADPH-dependent sterone reductase (EC 1.1.1.270) involved in sterol 4-demethylation, with a reported Km of 0.22 mM. This compares with Km values of 0.067 mM for cycloartenone, 0.085 mM for 24-methylenecycloartanone, 0.10 mM for cyclolaudenone, and 0.162 mM for 24-methylenelophenone in the same enzyme system from *Zea mays* [1]. Cycloeucalenone is considered the putative endogenous substrate for this enzyme, with the reverse oxidation proceeding at approximately 35% of the forward reductase rate and overall activity reaching 68% relative to the reference substrate cholest-7-en-3-one [1].

sterol biosynthesis sterone reductase enzyme kinetics phytosterol

Validated Application Scenarios for Cycloeucalenone in Research and Industrial Settings


Dual α-Glucosidase/α-Amylase Inhibitor Lead for Antidiabetic Drug Discovery

Cycloeucalenone is the most potent natural dual inhibitor of α-glucosidase and α-amylase among the cycloartane triterpenes isolated from banana peel, with defined IC₅₀ values (31.83 μM and 20.33 μM, respectively) and a characterized parabolic mixed-type inhibition mechanism (Ki = 73.86 μM) [1]. Its 18–26% potency advantage over 31-norcyclolaudenone and the complete inactivity of cycloeucalenol make it the preferred starting scaffold for medicinal chemistry optimization of antidiabetic candidates [1].

Matched Negative Control for 24-Oxo-31-Norcycloartanone in Cancer and Inflammation Studies

Because cycloeucalenone co-occurs with 24-oxo-31-norcycloartanone in *S. cernuum* but lacks the latter's antineoplastic activity (NCI-H460 TGI at 1.10 μg/mL vs. inactive) [1] and COX-2 suppression (significant vs. non-significant, p < 0.05) [2], it serves as an ideal chemically matched negative control for mechanistic studies probing the role of the C-24 oxo group in antitumor and anti-inflammatory pathways.

Stage-Selective Antileishmanial Probe for Promastigote-Sparing Drug Design

Cycloeucalenone is the only cycloartane triterpene from *M. paradisiaca* peel that spares *L. infantum chagasi* promastigotes while retaining amastigote activity similar to amphotericin B, a profile distinct from 31-norcyclolaudenone and 24-methylenecycloartanol [1]. This stage-selectivity makes it a unique chemical probe for dissecting parasite life-cycle-stage-specific drug targets.

Pharmacological Tool for Cardiac Structure-Activity Relationship Studies

The divergent cardiac contractility profiles of cycloeucalenone (minimal change from control) versus cycloeucalenol (~10% sustained left atrial force reduction) [1] provide a clean experimental pair for investigating the role of C-3 oxidation state in modulating cardiac inotropy, applicable in cardiovascular natural product pharmacology.

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